molecular formula C4H6ClF3N2 B1379332 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride CAS No. 1803598-49-3

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride

Cat. No.: B1379332
CAS No.: 1803598-49-3
M. Wt: 174.55 g/mol
InChI Key: KBNCNMBFIUKQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable building block in organic synthesis .

Preparation Methods

The synthesis of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction forms a Ni(II) complex, which is then disassembled to reclaim the chiral auxiliary and produce the target compound . The process can be scaled up for industrial production, ensuring a consistent supply of high-purity material .

Chemical Reactions Analysis

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pathways involved include binding to enzyme active sites and modulating receptor activity .

Comparison with Similar Compounds

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-amino-4,4,4-trifluorobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNCNMBFIUKQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.